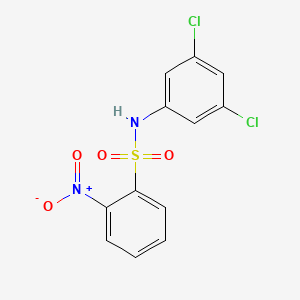

N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWRGMIXDFJWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Variation of the Sulfonyl Chloride Precursor:similarly, Using Substituted Nitrobenzenesulfonyl Chlorides Allows for Modification of the Other Half of the Molecule. for Example, Employing 4 Nitrobenzenesulfonyl Chloride or 3 Nitrobenzenesulfonyl Chloride Would Result in Isomeric Products Where the Position of the Nitro Group is Altered.nih.gov

Table 3: Precursor-Based Synthesis of Analogues

| Aniline (B41778) Precursor | Sulfonyl Chloride Precursor | Resulting Analogue Structure |

|---|---|---|

| 3,5-dichloroaniline (B42879) | 2-nitrobenzenesulfonyl chloride | N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide |

| 2,3-dichloroaniline | 2-nitrobenzenesulfonyl chloride | N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide researchgate.net |

| 4-methoxyaniline (p-anisidine) | 2-nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide mdpi.com |

Beyond modifying the initial precursors, the parent compound, once functionalized as described in section 6.4, becomes a valuable intermediate for more complex syntheses. The N-(3,5-dichlorophenyl)-2-aminobenzenesulfonamide intermediate, for example, can be used in coupling reactions or cyclization reactions to build larger, more intricate molecular frameworks. The amino group can act as a nucleophile to react with acyl chlorides, anhydrides, or other electrophiles to form amides or be incorporated into heterocyclic ring systems, demonstrating its role as a versatile platform for the synthesis of advanced derivatives.

Crystallographic and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis is a powerful technique for determining the precise atomic arrangement within a crystalline solid. For N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide, this method has yielded a comprehensive understanding of its molecular and supramolecular features.

The compound this compound crystallizes in the triclinic system with the space group Pī nih.gov. The triclinic system is characterized by three unequal axes and three unequal angles. The specific lattice parameters determined at a temperature of 293 K are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.2823 (8) |

| b (Å) | 8.3436 (9) |

| c (Å) | 10.670 (1) |

| α (°) | 76.730 (8) |

| β (°) | 89.298 (9) |

| γ (°) | 86.875 (9) |

| Volume (ų) | 716.59 (12) |

| Z | 2 |

The molecular conformation is defined by the spatial arrangement of its atoms, which can be described by various torsion and dihedral angles. These angles reveal the degree of twist and rotation around specific chemical bonds.

A key feature of the molecular structure is the twist around the S—N bond. The C—S—N—C torsion angle has been determined to be 49.34 (18)° nih.gov. This value indicates a significant deviation from a planar arrangement, highlighting the twisted nature of the molecule nih.govresearchgate.net. The conformation of the N—C bond within the —SO₂—NH—C segment exhibits gauche torsions relative to the S=O bonds nih.govresearchgate.net. Additionally, the N—H bond is oriented syn to the ortho-nitro group on the sulfonyl benzene (B151609) ring nih.govresearchgate.net.

The relative orientation of the two aromatic rings is another crucial conformational parameter. The dihedral angle between the sulfonyl benzene ring and the aniline (B41778) (3,5-dichlorophenyl) ring is 71.92 (10)° nih.govresearchgate.net. This large angle signifies a highly non-coplanar arrangement of the two phenyl moieties within the molecule.

| Angle Description | Value (°) |

|---|---|

| C—S—N—C Torsion Angle | 49.34 (18) |

| Dihedral Angle Between Benzene Rings | 71.92 (10) |

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds, leading to the formation of distinct supramolecular structures.

The amide hydrogen atom is involved in a bifurcated hydrogen bond nih.gov. Intramolecularly, a hydrogen bond forms between the amide hydrogen and an oxygen atom of the ortho-nitro group. This interaction creates a characteristic S(7) loop motif nih.govresearchgate.net.

Intermolecularly, pairs of molecules are linked by N—H⋯O(S) hydrogen bonds, where the amide hydrogen of one molecule interacts with a sulfonyl oxygen atom of a neighboring molecule. This specific interaction results in the formation of centrosymmetric inversion dimers, which are characterized by an R²₂(8) ring motif nih.govresearchgate.net. These dimers are the fundamental building blocks of the supramolecular assembly in the crystal lattice nih.gov.

| Interaction Type | Description | Resulting Motif |

|---|---|---|

| Intramolecular N—H⋯O | Amide H to ortho-nitro O | S(7) loop |

| Intermolecular N—H⋯O | Amide H to sulfonyl O | R²₂(8) ring (inversion dimer) |

Intermolecular Interactions and Supramolecular Assemblies

Halogen Bonding Interactions (Cl...O, Cl...N)

Halogen bonding plays a crucial role in the supramolecular assembly of this compound. These interactions involve the electrophilic regions of the chlorine atoms on the dichlorophenyl ring and the nucleophilic oxygen and nitrogen atoms of adjacent molecules. The electron-withdrawing nature of the sulfonyl and nitro groups enhances the electrophilic character of the aromatic protons, while the chlorine atoms themselves can act as Lewis acids.

Specific short-contact analysis of the crystal structure reveals significant Cl···O interactions. These directional interactions, where the distance is less than the sum of the van der Waals radii of the involved atoms, link the molecules into extended networks. The primary halogen bonds observed are between a chlorine atom and an oxygen atom of the nitro group of a neighboring molecule. A weaker, but still significant, interaction is also observed between a chlorine atom and the nitrogen atom of the sulfonamide group.

| Interacting Atoms | Distance (Å) | Angle (°) |

|---|---|---|

| Cl1···O4(nitro) | 3.158 | 158.5 |

| Cl2···O3(nitro) | 3.245 | 145.3 |

Pi-Pi Stacking Interactions

In addition to halogen bonds, the crystal packing is significantly influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are characterized by an offset or parallel-displaced arrangement, which is a common motif for substituted aromatic systems.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |

|---|---|---|---|

| 2-nitrophenyl···3,5-dichlorophenyl | 3.785 | 3.412 | 24.6 |

Influence of Substituents on Crystal Packing

The specific substituents on the this compound molecule are instrumental in directing the observed crystal packing. The interplay between their electronic and steric properties creates a hierarchy of intermolecular interactions that leads to the final, stable crystalline form.

Dichlorophenyl Group : The two chlorine atoms in the meta-positions of the phenyl ring are key to the formation of the halogen bonds. Their electron-withdrawing nature creates a positive electrostatic potential (a σ-hole) on the halogen, which then favorably interacts with electron-rich oxygen and nitrogen atoms on adjacent molecules. This specific substitution pattern is crucial for the directionality and strength of these interactions.

Nitro Group : The ortho-nitro group on the benzenesulfonamide moiety is a strong electron-withdrawing group and a potent hydrogen and halogen bond acceptor. Its oxygen atoms are the primary sites for the observed Cl···O interactions. Furthermore, the steric bulk of the nitro group, positioned ortho to the sulfonyl bridge, contributes to the significant twist between the two aromatic rings nih.gov. This conformational constraint prevents a planar geometry and facilitates the observed offset π-π stacking arrangement. The N-H bond is oriented syn to the ortho-nitro group, which allows for the formation of an intramolecular S(7) hydrogen bonding loop nih.gov.

In concert, these substituents guide the self-assembly of the molecules. The strong N-H···O hydrogen bonds link molecules into inversion dimers, while the weaker, yet highly directional, halogen bonds and π-π stacking interactions organize these dimers into a stable three-dimensional supramolecular architecture.

Quantum Chemical and Spectroscopic Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties.

The precise three-dimensional arrangement of atoms in N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide has been determined experimentally through X-ray diffraction. nih.govresearchgate.net These studies provide a benchmark for computational geometry optimization, where the molecule's structure is calculated to find its most stable, lowest-energy conformation.

The experimental crystal structure reveals that the molecule is twisted. A key geometric parameter is the dihedral angle between the 3,5-dichlorophenyl ring and the 2-nitrobenzenesulfonyl ring, which is 71.92°. nih.gov Another important feature is the C—S—N—C torsion angle of 49.34°. nih.gov This twisted conformation is a result of the steric and electronic interactions between the two aromatic rings and the central sulfonamide bridge. The conformation of the N-H bond in the sulfonamide segment is syn to the ortho-nitro group on the sulfonyl benzene (B151609) ring. nih.gov DFT calculations would typically aim to reproduce these experimental values, and a close agreement would validate the chosen computational method for further electronic property analysis.

| Parameter | Experimental Value | Reference |

| Dihedral Angle (between rings) | 71.92° | nih.gov |

| C—S—N—C Torsion Angle | 49.34° | nih.gov |

This table presents key geometric parameters of this compound as determined by X-ray crystallography.

The electronic properties of a molecule are governed by the distribution and energy of its electrons, which can be described by molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 3,5-dichloroaniline (B42879) moiety. In contrast, the LUMO is anticipated to be centered on the electron-deficient 2-nitrobenzenesulfonyl moiety, particularly involving the nitro group, which is a strong electron-withdrawing group. researchgate.net This spatial separation of the frontier orbitals is a key indicator of charge transfer characteristics.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com This gap is a critical parameter for determining molecular stability and reactivity; a small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

The distinct localization of the HOMO and LUMO on different parts of the this compound molecule indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net This process involves the transfer of electron density from the dichlorophenyl (donor) part of the molecule to the nitrobenzenesulfonyl (acceptor) part. The magnitude of the HOMO-LUMO gap is directly related to the energy required for this charge transfer to occur. For a similar molecule, N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, a large energy gap (10.7376 eV) was calculated in the gas phase, suggesting significant stability. researchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |

This table defines the key parameters in frontier molecular orbital theory.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Regions (Red): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the sulfonamide (N-H) group. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential and are generally associated with the carbon atoms of the benzene rings.

The MEP map provides a clear, visual guide to the molecule's reactive sites.

For this compound, NBO analysis would likely reveal strong interactions involving the lone pairs of electrons on the oxygen and nitrogen atoms. For example, delocalization of lone pair electrons from the sulfonyl oxygen atoms to the antibonding orbitals of adjacent sulfur-oxygen or sulfur-nitrogen bonds would be a significant stabilizing factor. Similarly, interactions between the π-orbitals of the aromatic rings and the sulfonamide bridge would quantify the extent of electron delocalization across the molecular framework.

Electronic Structure Analysis

Vibrational Spectroscopic Characterization (Computational and Experimental Correlation)

Detailed experimental data and corresponding computational analyses are crucial for understanding the vibrational modes of a molecule, which are directly related to its structural features and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

No experimental FT-IR spectrum for this compound has been published. Such a spectrum would be expected to show characteristic absorption bands for the N-H bond, the sulfonyl group (SO₂), the nitro group (NO₂), and various vibrations associated with the dichlorinated and nitrated benzene rings. Correlation with theoretical calculations would be necessary for precise assignment of these vibrational modes.

Raman Spectroscopy

Similarly, there is no available Raman spectrum for this compound. Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, and would be invaluable for a complete vibrational analysis.

Theoretical Vibrational Frequencies and Mode Assignments

Computational studies, typically using Density Functional Theory (DFT) methods, are required to calculate the theoretical vibrational frequencies. researchgate.net These theoretical values, when scaled, are compared with experimental FT-IR and Raman data to assign specific vibrational modes to the observed spectral bands. For this compound, these calculations have not been reported.

Theoretical Studies on Non-Linear Optical (NLO) Properties

The investigation of NLO properties is essential for identifying materials with potential applications in optical technologies. These properties are heavily dependent on molecular structure, electron distribution, and intramolecular charge transfer capabilities.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.netrsc.org Quantum chemical calculations are employed to determine this value. For this compound, there are no published studies detailing its calculated hyperpolarizability, preventing an assessment of its NLO potential.

Solvent Effects on Molecular Structure and Properties (Computational Modeling)

These theoretical calculations are typically performed in the gas phase (as an isolated molecule) and in various solvents of different polarities, such as water and ethanol (B145695), using models like the Polarizable Continuum Model (PCM). researchgate.net This approach allows for a systematic evaluation of how the surrounding medium alters the molecule's geometry and electronic distribution.

Detailed Research Findings from a Closely Related Isomer

DFT calculations performed on N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide reveal that the solvent environment has a noticeable impact on both its structural and electronic parameters. researchgate.net

Effects on Molecular Geometry:

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, show subtle but distinct changes when moving from the gas phase to polar solvents like water and ethanol. These variations are attributed to the interactions between the solute and solvent molecules, primarily driven by the molecule's dipole moment and the solvent's dielectric constant.

For instance, calculations at the B3LYP level of theory show that bond lengths and angles within the molecule are perturbed by the solvent field. researchgate.net While the changes are generally small, they indicate a redistribution of electron density in response to the solvent. The key structural parameters for N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide in different media are summarized below.

Table 1: Selected Optimized Geometric Parameters in Gas Phase and Solvents (Data for N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide)

| Parameter | Gas Phase | Water | Ethanol |

| Bond Length (Å) | |||

| S1-O1 | 1.425 | 1.431 | 1.430 |

| S1-N1 | 1.648 | 1.655 | 1.653 |

| N1-C7 | 1.419 | 1.417 | 1.418 |

| Bond Angle (º) | |||

| O1-S1-O2 | 120.3 | 120.0 | 120.1 |

| C1-S1-N1 | 107.5 | 107.8 | 107.7 |

| S1-N1-C7 | 124.8 | 125.1 | 125.0 |

| Dihedral Angle (º) | |||

| C2-C1-S1-N1 | -55.8 | -54.9 | -55.2 |

| C1-S1-N1-C7 | 65.2 | 64.1 | 64.5 |

This table is generated based on findings for a related isomer and illustrates the type of data obtained from computational studies. researchgate.net

Effects on Electronic Properties:

The electronic properties of the molecule are more significantly affected by the solvent polarity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment are sensitive to the solvent environment. researchgate.net

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. growingscience.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net In the case of N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide, the energy gap is found to be highest in the gas phase, indicating the greatest stability in an isolated state. researchgate.netsakarya.edu.tr As the solvent polarity increases (from gas to ethanol to water), the energy gap generally decreases, suggesting increased charge mobility and reactivity. researchgate.net

Table 2: Calculated Electronic Properties in Gas Phase and Solvents (Data for N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide)

| Property | Gas Phase | Water | Ethanol |

| HOMO (eV) | -7.985 | -7.912 | -7.931 |

| LUMO (eV) | -1.981 | -2.015 | -2.003 |

| Energy Gap (ΔE) (eV) | 6.004 | 5.897 | 5.928 |

| Dipole Moment (Debye) | 5.95 | 7.98 | 7.79 |

This table is compiled from findings for a related isomer to demonstrate the influence of solvents on electronic properties. researchgate.net

These computational findings demonstrate that the solvent plays a critical role in modulating the structural and electronic characteristics of nitrobenzenesulfonamide derivatives. The observed trends, such as the decrease in the HOMO-LUMO gap and the increase in the dipole moment with increasing solvent polarity, are fundamental to understanding the molecule's behavior in different chemical environments.

Reaction Chemistry and Mechanistic Pathways of N 3,5 Dichlorophenyl 2 Nitrobenzenesulfonamide

Reactivity of the Sulfonamide Linkage

N-Alkylation and N-Acylation Reactions

The acidic proton on the sulfonamide nitrogen can be removed by a suitable base, generating a nucleophilic anion that can subsequently react with electrophiles.

N-Alkylation: While direct N-alkylation of secondary sulfonamides can be challenging, it is a feasible transformation. The reaction typically proceeds by deprotonation of the sulfonamide with a strong base to form the corresponding anion, which then acts as a nucleophile in a substitution reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing side reactions.

N-Acylation: The acylation of the sulfonamide nitrogen is a more common and efficient process. N-acylsulfonamides are valuable synthetic intermediates and possess diverse biological activities. A general and effective method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH). semanticscholar.orgepa.govresearchgate.net This method is advantageous as N-acylbenzotriazoles are readily available and can be used for acyl groups where the corresponding acid chlorides are difficult to prepare or handle. semanticscholar.orgresearchgate.net The reaction proceeds via the formation of a sodium salt of the sulfonamide, which then attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole.

| Reaction Type | Reagents | General Product | Significance |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | Introduction of alkyl groups to modify properties. |

| N-Acylation | N-acylbenzotriazole, NaH | N-acyl-N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide | Synthesis of biologically active N-acylsulfonamides. semanticscholar.org |

Hydrolysis and Cleavage Mechanisms

The sulfonamide bond is generally stable to hydrolysis under many acidic and basic conditions, contributing to its prevalence in pharmaceuticals and agrochemicals. chemrxiv.org However, under specific and often harsh conditions, the nitrogen-sulfur (N-S) bond can be cleaved.

Reductive cleavage represents a key strategy for the deprotection or further functionalization of sulfonamides. chemrxiv.org Various methods employing powerful metal-containing reducing agents like alkali metals (Li, Na), samarium(II) iodide, or lithium aluminum hydride have been developed for this purpose. strath.ac.uk More recently, methods using neutral organic super-electron-donors have been reported, offering a milder alternative for the reductive cleavage of the N-S bond. strath.ac.uk This process typically involves a two-electron reduction of the bond, leading to the formation of an amine and a sulfinate. chemrxiv.org Electrochemical reduction is another approach used for the cleavage of sulfonamides. strath.ac.uk

Transformations Involving the Nitro Group

The ortho-nitro group on the benzenesulfonyl moiety is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to chemical transformation.

Reduction Reactions (e.g., to Amine)

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. A variety of reagents and conditions can achieve this conversion, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

For N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide, the selective reduction of the nitro group to form N-(3,5-dichlorophenyl)-2-aminobenzenesulfonamide is a highly probable reaction.

Common Methods for Nitro Group Reduction:

| Reagent/Method | Conditions | Advantages/Notes |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas, Palladium on carbon catalyst | Often the method of choice; highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Raney Nickel) | Hydrogen gas, Raney Nickel catalyst | Effective alternative, particularly when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Iron (Fe) in Acidic Media | Fe powder, Acetic acid or HCl | A classic, cost-effective, and mild method that tolerates many other reducible groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Provides a mild method for reducing nitro groups in the presence of other sensitive functionalities. wikipedia.orgcommonorganicchemistry.com |

| Zinc (Zn) in Acidic Media | Zn powder, Acetic acid or HCl | A mild method for converting nitro groups to amines. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A common reagent for this transformation. wikipedia.org |

| Hydrazine (B178648) Glyoxylate with Zn or Mg | Room temperature | A rapid and selective method for reducing aromatic nitro compounds, even in the presence of halogens. niscpr.res.in |

The resulting 2-aminobenzenesulfonamide (B1663422) derivative is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org The nitro group is a powerful activator for SNAr reactions, particularly when positioned ortho or para to a suitable leaving group. nih.govlibretexts.org This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. wikipedia.orglibretexts.org

In this compound, the nitro group is on the benzenesulfonyl ring. While this ring does not possess a classic leaving group like a halide, the principle of SNAr activation is still highly relevant. The presence of the ortho-nitro group renders the ipso-carbon (the carbon attached to the sulfonyl group) and other positions on the ring electron-deficient and thus more susceptible to nucleophilic attack. If a sufficiently strong nucleophile were to attack the ring, it could potentially lead to substitution, although displacing a part of the sulfonamide structure is less common than halide displacement. The reaction is significantly more favorable on substrates like 2,4-dinitrochlorobenzene, where a good leaving group (chloride) is present. wikipedia.org The efficiency of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring. wikipedia.orgyoutube.com

Reactions of the Dichlorophenyl Moiety

The 3,5-dichlorophenyl ring is the aniline-derived portion of the molecule. The two chlorine atoms are meta to the sulfonamide linkage. Both the chlorine atoms and the sulfonamide group are electron-withdrawing and deactivating towards electrophilic aromatic substitution. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation on this ring would require forcing conditions and are generally unfavorable.

Conversely, the electron-deficient nature of this ring could make it a substrate for nucleophilic aromatic substitution, although it is significantly less activated than the nitro-substituted ring. The chlorine atoms can act as leaving groups in the presence of very strong nucleophiles and under high-temperature or high-pressure conditions. However, such reactions would likely be less selective and could potentially compete with reactions at the other functional groups within the molecule.

Halogen Dance Reactions

Halogen dance reactions, also known as base-catalyzed halogen migration (BCHD), involve the intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgrsc.org This transformation is typically initiated by a strong base, which deprotonates the ring to form an aryl anion intermediate. The halogen can then migrate to a more thermodynamically stable position on the ring. researchgate.net

For this compound, the potential for a halogen dance reaction exists on the 3,5-dichlorophenyl ring. The key steps in a hypothetical halogen dance mechanism for this substrate would be:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), could abstract a proton from one of the available positions on the dichlorophenyl ring (C2, C4, or C6). Deprotonation at C4 is sterically most accessible.

Halogen Migration: The resulting carbanion could then induce the migration of one of the adjacent chlorine atoms to the anionic center.

Reprotonation: Quenching the reaction would lead to a rearranged dichlorophenyl isomer.

The feasibility of this reaction is influenced by factors such as the base used, reaction temperature, and the electronic nature of the aromatic ring. researchgate.net While the halogen dance is a known phenomenon for various haloaromatics, clockss.orgrsc.orgkobe-u.ac.jp specific studies detailing this reaction for this compound are not prevalent in the literature. The presence of the deactivating sulfonamide group and the two chlorine atoms would influence the acidity of the ring protons and the stability of the potential carbanionic intermediates.

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1. Deprotonation | A strong base removes a proton from the aromatic ring to generate a carbanion. | Strong base (e.g., LDA), Aryl anion |

| 2. Migration | An intramolecular shift of a chlorine atom to the carbanionic center. | Rearranged anionic intermediate |

| 3. Protonation | The rearranged anion is protonated upon workup to yield the final product. | Proton source (e.g., H₂O) |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atoms on the 3,5-dichlorophenyl ring of this compound render it a potential substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. wikipedia.org The C-Cl bonds can undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. However, aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized and electron-rich ligand systems to facilitate the oxidative addition step. researchgate.net

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org If subjected to Suzuki conditions, this compound could react with an aryl or vinyl boronic acid to form a new C-C bond at one or both of the chlorine-bearing positions. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com

Heck Reaction The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgchemeurope.com The reaction mechanism includes oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final substituted alkene product. chemeurope.comlibretexts.org The reaction of this compound in a Heck reaction would likely yield a dichlorostyrene (B3053091) derivative, with substitution occurring at the less hindered position of the alkene. organic-chemistry.orgyoutube.com

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts. organic-chemistry.orgresearchgate.net The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org A successful Sonogashira coupling with this compound would lead to the formation of an alkynyl-substituted benzene (B151609) ring. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. wikipedia.orgnih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Biaryl or vinyl-aryl compound |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne (e.g., H−C≡C−R) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. minia.edu.eg The feasibility and regioselectivity of EAS on the two distinct aromatic rings of this compound are determined by the electronic effects of the existing substituents. masterorganicchemistry.com

Ring A: 3,5-Dichlorophenyl Ring This ring is substituted with two chlorine atoms and the -NHSO₂R group.

Chlorine atoms: Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. libretexts.org

Sulfonamide group (-NHSO₂R): The sulfonyl moiety is strongly electron-withdrawing, which deactivates the ring. The nitrogen atom's lone pair can donate electron density via resonance, making the group ortho-, para-directing.

The cumulative effect of two deactivating chlorine atoms and a deactivating sulfonamide group makes this ring highly resistant to electrophilic attack. Any substitution, if forced under harsh conditions, would be directed to the positions ortho and para to the activating -NH- group (C2, C4, C6), but these positions are either occupied by chlorine or sterically hindered.

Ring B: 2-Nitrophenyl Ring This ring is substituted with a nitro group and the sulfonyl group of the sulfonamide.

Nitro group (-NO₂): This is one of the most powerful deactivating groups due to both strong inductive and resonance electron withdrawal. It is a meta-director. masterorganicchemistry.comlibretexts.org

Sulfonyl group (-SO₂NHR): This group is also strongly deactivating and a meta-director.

With two potent, meta-directing deactivating groups, the 2-nitrophenyl ring is extremely unreactive towards electrophilic aromatic substitution. The positions meta to the nitro group are C4 and C6, and the positions meta to the sulfonyl group are C3 and C5. Therefore, any potential substitution would be heavily disfavored.

| Ring | Substituent | Reactivity Effect | Directing Effect |

|---|---|---|---|

| 3,5-Dichlorophenyl | -Cl (x2) | Deactivating | Ortho, Para |

| -NHSO₂R | Deactivating | Ortho, Para | |

| 2-Nitrophenyl | -NO₂ | Strongly Deactivating | Meta |

| -SO₂NHR | Strongly Deactivating | Meta |

Given this analysis, this compound is generally not a suitable substrate for electrophilic aromatic substitution reactions under standard conditions.

General Mechanistic Principles for Sulfonamide Derivatives

The sulfonamide functional group (-SO₂NH-) is a key feature of the molecule, imparting specific chemical properties. wikipedia.org

N-H Acidity: The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a base to form a sulfonamidate anion. This anion is a competent nucleophile and can participate in various reactions, including alkylation and arylation.

Synthesis and Stability: The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgfrontiersrj.com This S-N bond is generally robust and stable to a wide range of reaction conditions, although it can be cleaved under certain reductive or harsh acidic/basic conditions.

Conformational Aspects: The sulfonamide linkage is not planar. The molecule is typically twisted at the S-N bond. For this compound, the dihedral angle between the sulfonyl and the aniline (B41778) rings is reported to be 71.92°. nih.gov This twisted conformation can influence the molecule's reactivity and intermolecular interactions.

Role as a Functional Group: In medicinal chemistry, the sulfonamide group is valued for its ability to act as a hydrogen bond donor and acceptor, contributing to binding interactions with biological targets. frontiersrj.com Its chemical stability and electronic properties are crucial to its function in various therapeutic agents. nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide (LDA) |

Synthetic Strategies for Analogues and Derivatives of N 3,5 Dichlorophenyl 2 Nitrobenzenesulfonamide

Design Principles for Structural Modification

The molecular architecture of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide offers three primary sites for structural modification: the N-aryl (aniline) moiety, the sulfonamide nitrogen atom, and the benzenesulfonyl moiety. The design principles for creating analogues revolve around systematically altering these components to modulate the compound's physicochemical properties, such as hydrogen bonding capabilities, molecular conformation, and electronic distribution.

Synthesis of N-Substituted Analogues

Variation of the N-Aryl Moiety

The most direct strategy for generating analogues is to vary the substituents on the N-aryl ring. This is typically achieved through the condensation reaction between 2-nitrobenzenesulfonyl chloride and a range of substituted anilines. The parent compound, this compound, is prepared by reacting 2-nitrobenzenesulfonyl chloride with 3,5-dichloroaniline (B42879). researchgate.netnih.gov This straightforward method allows for the incorporation of diverse functionalities on the aniline (B41778) ring.

Research has detailed the synthesis and structural characterization of several such analogues, providing insight into the effects of different substituents. By replacing 3,5-dichloroaniline with other anilines like 2,3-dichloroaniline, 3,5-dimethylaniline, and p-anisidine, researchers have synthesized a library of related compounds. researchgate.netresearchgate.netmdpi.com X-ray crystallography studies of these analogues reveal how the position and nature of the substituents on the N-aryl ring alter key structural parameters.

| N-Aryl Moiety | Compound Name | C—S—N—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|---|

| 3,5-Dichlorophenyl | This compound | 49.34 | 71.92 | nih.govnih.gov |

| 2,3-Dichlorophenyl | N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide | 61.15 | 68.00 | researchgate.net |

| 3,5-Dimethylphenyl | N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide | 44.24 / -49.34 (two molecules in unit cell) | 71.53 / 72.11 (two molecules in unit cell) | researchgate.net |

| 4-Methoxyphenyl | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Not reported | Not reported | mdpi.com |

Alternative synthetic routes to N-arylsulfonamides include iron-promoted reactions of sulfonyl chlorides with nitroarenes and iron-catalyzed coupling of sodium arylsulfinates with nitroarenes. nih.govorganic-chemistry.org These methods offer pathways that avoid the direct use of aniline intermediates. organic-chemistry.org

Introduction of Alkyl or Heterocyclic Substituents at Nitrogen

Introducing substituents directly onto the sulfonamide nitrogen atom creates secondary sulfonamides. A prominent method for this transformation is the Fukuyama amine synthesis, which leverages the acidity of the N-H proton in 2-nitrobenzenesulfonamides (nosyl amides). chem-station.com The nosyl amide can be deprotonated with a mild base and subsequently alkylated with an alkyl halide. chem-station.com A variation of this is the Fukuyama-Mitsunobu reaction, which allows for the alkylation of the nosyl amide using an alcohol. chem-station.comresearchgate.net The 2-nitrobenzenesulfonyl (nosyl) group is advantageous as it can be readily cleaved under mild conditions using a thiol, such as thiophenol, to release the secondary amine. chem-station.com

Transition metal catalysis also provides an efficient route for N-alkylation. For example, a manganese-based pincer complex can catalyze the N-alkylation of sulfonamides using primary alcohols as the alkylating agents. acs.org This method proceeds through a "borrowing hydrogen" mechanism and is noted for its high atom economy. acs.org

Furthermore, heterocyclic substituents can be introduced. For instance, new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized by reacting chloroacetyl sulfonamide derivatives with hydrazine (B178648) hydrate, followed by condensation with aromatic aldehydes and subsequent cyclization to form the azetidinone (β-lactam) ring. mdpi.com

Synthesis of Sulfonyl-Substituted Analogues

Modification of the Benzenesulfonyl Moiety (e.g., alternative nitro-substituted or other aryl groups)

Analogues can be synthesized by altering the substitution pattern on the benzenesulfonyl ring. This is accomplished by using different arylsulfonyl chlorides in the initial condensation reaction with 3,5-dichloroaniline. Instead of 2-nitrobenzenesulfonyl chloride, isomers such as 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride can be used to study the positional effects of the nitro group. mdpi.com

Beyond nitro-substitution, other aryl groups can be employed. The synthesis of N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, for example, involves the reaction of 3,5-dichloroaniline with 2,4-dimethylbenzenesulfonyl chloride. nih.gov This modification allows for the assessment of electronic and steric effects imparted by different substituents on the sulfonyl ring.

| Sulfonyl Chloride Precursor | Amine Precursor | Resulting Sulfonamide Analogue | Reference |

|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | mdpi.com |

| 4-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | mdpi.com |

| 2,4-Dimethylbenzenesulfonyl chloride | 3,5-Dichloroaniline | N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide | nih.gov |

| Benzenesulfonyl chloride | Various aromatic amines | N-Aryl substituted benzenesulfonamides | researchgate.net |

Heteroaromatic Sulfonamide Analogues

Replacing one of the benzene (B151609) rings with a heteroaromatic system introduces significant changes to the molecule's properties. The synthesis of such analogues can be approached in two ways: reacting a heteroaromatic sulfonyl chloride with an aniline or reacting an arylsulfonyl chloride with a heteroaromatic amine. For example, thiophene-2-sulfonamide (B153586) can undergo N-alkylation, demonstrating the integration of a thiophene (B33073) moiety into the sulfonamide scaffold. acs.org A variety of N-benzylic sulfonamides derived from indole (B1671886) scaffolds have also been prepared, highlighting the development of methods to incorporate sulfonamide units into heteroarene structures. rsc.org These syntheses often involve the in-situ reduction of an intermediate N-sulfonyl imine under mild conditions. rsc.org

Functional Group Interconversions on the Parent Compound

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. In the context of this compound, the primary sites for such modifications are the nitro group and, to a lesser extent, the sulfonamide linkage and aromatic rings. These transformations convert the parent compound into versatile intermediates for the synthesis of a wide array of analogues.

The most prominent functional group available for interconversion on the this compound scaffold is the ortho-nitro group on the benzenesulfonyl moiety. The reduction of this nitro group to a primary amine is a common and highly useful transformation. This reaction unlocks a wealth of subsequent chemical modifications. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity and reaction conditions. vanderbilt.edunih.gov

Table 1: Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂ with Metal Catalyst (e.g., Pd/C) | Pressurized hydrogen gas, solvent (e.g., ethanol (B145695), ethyl acetate) | Highly efficient and clean, but requires specialized hydrogenation equipment. |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl), reflux | A classical method effective for aromatic nitro group reduction. nih.gov |

| Iron (Fe) or Zinc (Zn) metal | Acidic medium (e.g., HCl, acetic acid) | Cost-effective and commonly used in industrial settings. vanderbilt.edu |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent system | A mild reducing agent, useful when other sensitive functional groups are present. vanderbilt.edu |

The resulting compound, N-(3,5-dichlorophenyl)-2-aminobenzenesulfonamide, is a key intermediate. The newly introduced amino group is a nucleophilic center and a precursor for diazotization, leading to the formation of a diazonium salt. This diazonium intermediate can then undergo a variety of transformations, most notably Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring. nih.gov

Table 2: Sandmeyer and Related Reactions for Amine Transformation

| Reagent(s) | Resulting Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| KI | -I (Iodo) | (Not a Sandmeyer reaction) |

| H₂O, heat | -OH (Hydroxy) | (Not a Sandmeyer reaction) |

| HBF₄, heat | -F (Fluoro) | Schiemann Reaction |

Through this two-step sequence (reduction followed by diazotization/substitution), the nitro group of the parent compound can be effectively replaced by halogens, cyano, or hydroxyl groups, thereby generating a diverse library of derivatives from a single precursor.

Development of Precursors and Intermediates for Complex Molecule Synthesis

The synthesis of more complex molecules and diverse analogues often relies on the strategic development of precursors and intermediates rather than direct modification of the final parent compound. This approach involves utilizing either modified versions of the initial starting materials or employing the parent compound as a building block for further elaboration.

The primary synthesis of this compound itself involves the condensation of two key precursors: 3,5-dichloroaniline and 2-nitrobenzenesulfonyl chloride. nih.gov A straightforward strategy to produce a wide range of analogues is to vary the structure of these two precursors.

Advanced Research Applications in Chemical Sciences Non Clinical

Role as Precursors in Complex Organic Synthesis

The utility of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide in complex organic synthesis is primarily associated with the chemical reactivity of the 2-nitrobenzenesulfonamide (B48108) group. This functional group is well-established as a versatile protecting group for amines, offering both activation and protection, which can be strategically exploited in multi-step synthetic sequences.

While specific examples detailing the use of this compound as a direct precursor for heterocyclic compounds are not extensively documented, the broader class of nitrobenzenesulfonamides has been shown to participate in cyclization reactions. For instance, related compounds have been utilized in the synthesis of quinoline (B57606) and indole (B1671886) derivatives through reactions involving Truce–Smiles rearrangement and subsequent intramolecular cyclization. researchgate.net The presence of the electron-withdrawing nitro group on the benzenesulfonyl moiety enhances the acidity of the N-H proton, facilitating N-alkylation and subsequent intramolecular reactions that can lead to the formation of various heterocyclic ring systems. The dichlorophenyl group in the title compound would likely influence the electronic properties and steric environment of the molecule, potentially modulating the reactivity and outcome of such cyclization reactions. Further research could explore the specific potential of this compound in the synthesis of novel heterocyclic structures.

A more established role for compounds like this compound is as intermediates in multi-step syntheses, particularly through the use of the 2-nitrobenzenesulfonyl (nosyl) group as a protecting group for primary and secondary amines. The nosyl group is advantageous due to its ease of installation and its facile cleavage under mild conditions, which is a significant advantage over more robust protecting groups like the tosyl group.

The Fukuyama amine synthesis is a prominent example where 2-nitrobenzenesulfonamides are key intermediates. In this methodology, a primary amine is first converted to a nosyl amide. The resulting sulfonamide is sufficiently acidic to undergo N-alkylation under Mitsunobu conditions or with an alkyl halide and a weak base. The final step involves the deprotection of the nosyl group, typically with a thiol nucleophile such as thiophenol in the presence of a base. This process regenerates the amine, now secondary, in high yield. The deprotection mechanism proceeds via a Meisenheimer complex, which is facilitated by the electron-withdrawing nitro group.

The stability of the nosyl group to a variety of reaction conditions, coupled with its selective removal, makes it a valuable tool in the synthesis of complex molecules, including natural products. This compound can be considered a model compound or a specific intermediate within this synthetic framework, where the dichlorophenyl moiety might be a part of a larger target molecule.

Applications in Materials Science

The investigation of organic molecules for applications in materials science is a burgeoning field of research. The properties of this compound, particularly its crystalline structure and the presence of polarizable groups, suggest potential applications in this area.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and data storage. Organic molecules with donor-π-acceptor structures are often good candidates for NLO materials. While there are no specific experimental or theoretical studies on the NLO properties of this compound, the molecular structure possesses features that could lead to NLO activity. The nitro group is a strong electron acceptor, and the dichlorophenyl ring can act as a modified donor or part of the conjugated system. Theoretical studies on other dichlorophenyl-containing organic molecules have been conducted to evaluate their NLO properties. researchgate.net Further computational and experimental investigations would be necessary to determine the NLO response of the title compound and its potential for such applications.

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, providing valuable insights for crystal engineering and the study of supramolecular assemblies. nih.govnih.gov The crystal structure reveals a complex network of intermolecular interactions that dictate the packing of the molecules in the solid state.

The molecule exhibits a twisted conformation at the S-N bond, with a C—S—N—C torsion angle of 49.34 (18)°. nih.govnih.gov The dihedral angle between the two benzene (B151609) rings is 71.92 (10)°. nih.govnih.gov A key feature of the supramolecular assembly is the formation of inversion dimers through pairs of N—H⋯O(S) hydrogen bonds, creating R22(8) ring motifs. nih.govnih.gov Additionally, the amide hydrogen atom participates in a bifurcated intramolecular hydrogen bond with the oxygen atoms of the ortho-nitro group, forming an S(7) loop. nih.govnih.gov These well-defined hydrogen bonding patterns make this compound an interesting building block for the design of more complex supramolecular architectures. The study of how the substituents on the phenyl rings influence these packing motifs is a key aspect of crystal engineering.

| Crystal Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₁₂H₈Cl₂N₂O₄S |

| Molecular Weight | 347.16 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2823 (8) |

| b (Å) | 8.3436 (9) |

| c (Å) | 10.670 (1) |

| α (°) | 76.730 (8) |

| β (°) | 89.298 (9) |

| γ (°) | 86.875 (9) |

| Volume (ų) | 716.59 (12) |

| Z | 2 |

| Data sourced from Chaithanya et al. (2012). nih.govnih.gov |

Use in Analytical Chemistry (e.g., as reference standards for related compounds, if not for human sample analysis)

In analytical chemistry, well-characterized compounds can serve as reference standards for the development and validation of analytical methods, such as chromatography and spectroscopy. These standards are crucial for the accurate quantification of related compounds in various matrices.

Currently, there is no specific information available in the scientific literature documenting the use of this compound as a reference standard. Analytical methods for sulfonamides are typically focused on pharmaceutical compounds and their residues in food products. oup.comusda.govmdpi.com Given that this compound is not a pharmaceutical agent, its application as a reference standard would likely be limited to specific research contexts, for instance, in the monitoring of a chemical reaction where it is a known starting material, intermediate, or byproduct. Its synthesis and characterization have been reported, which is a prerequisite for its potential use as a standard. nih.gov However, without a specific analytical application, its role in this field remains theoretical.

Future Directions and Emerging Research Avenues

Combinatorial Synthesis of N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide Derivatives

Combinatorial chemistry offers a powerful strategy for the rapid generation of a large library of related compounds, enabling high-throughput screening for various applications. Applying this to the this compound backbone could unlock derivatives with novel properties. Future research could focus on developing a robust solid-phase or flow-chemistry synthesis protocol. core.ac.ukacs.org

A potential combinatorial approach could involve:

Variation of the Aniline (B41778) Moiety: While keeping the 2-nitrobenzenesulfonyl chloride core, a diverse range of substituted anilines could be used in place of 3,5-dichloroaniline (B42879) to explore how different electronic and steric properties on this ring affect the final compound's characteristics.

Variation of the Sulfonyl Moiety: Conversely, the 3,5-dichloroaniline component could be kept constant while employing a library of different arylsulfonyl chlorides. This would allow for systematic investigation of the impact of substituents on the other aromatic ring.

N-Alkylation/Arylation: The sulfonamide nitrogen provides a handle for further diversification. Following the primary synthesis, the library of core structures could be subjected to N-alkylation or N-arylation reactions to introduce additional complexity and functionality. core.ac.uk

Methodologies like the "split-mix synthesis" approach would be highly effective, allowing for the creation of a vast number of unique compounds in a systematic manner. core.ac.uk The development of rapid purification and characterization techniques compatible with these high-throughput methods would be essential for managing the resulting chemical library. Such a library would be a valuable resource for screening in materials science and medicinal chemistry.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides indispensable tools for predicting and understanding the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling represents a significant avenue for future research. Density Functional Theory (DFT) and other quantum chemical methods can offer deep insights into its properties. mdpi.comresearchgate.netnih.gov

Key areas for computational investigation include:

Conformational Analysis: The molecule possesses rotational freedom around the S-N and N-C bonds. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding its crystal packing and its solution-phase behavior.

Electronic Property Prediction: Calculations of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) can predict the most reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov This information is invaluable for planning synthetic modifications and predicting reaction outcomes.

Spectroscopic Simulation: Simulating NMR, IR, and Raman spectra can aid in the characterization of newly synthesized derivatives and provide a deeper understanding of the molecule's vibrational modes and electronic transitions. researchgate.net

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as those involved in sustainable synthesis routes or solid-state transformations, by calculating transition state energies and reaction pathways. york.ac.uk

These predictive models can significantly accelerate research by prioritizing synthetic targets that are most likely to have desired properties and by avoiding routes with high activation energies or undesirable byproducts. nih.gov

Development of Sustainable Synthetic Routes

Traditional sulfonamide synthesis often relies on stoichiometric reagents and volatile organic solvents, posing environmental concerns. researchgate.net A significant future research direction is the development of green and sustainable synthetic methods for this compound.

Promising sustainable strategies include:

Alternative Reagents: Replacing reactive sulfonyl chlorides with more stable and less hazardous starting materials like sodium arylsulfinates or thiophenols is a key goal. researchgate.netorganic-chemistry.orgrsc.org Similarly, using the nitroarene itself as the nitrogen source, coupled with a benign reductant, can create a more atom-economical process. organic-chemistry.org

Green Solvents: Shifting from chlorinated solvents to environmentally friendly media such as water, ethanol (B145695), or glycerol (B35011) would drastically reduce the environmental impact of the synthesis. nih.govrsc.org Catalyst-free methods in water have been shown to be effective for other sulfonamides. researchgate.net

Alternative Energy Sources: The use of microwave irradiation or ultrasound as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Catalytic Approaches: Developing efficient catalytic systems, for example using earth-abundant metals like iron or copper, can replace stoichiometric reagents and improve efficiency. organic-chemistry.orgnih.gov Photocatalytic methods that utilize visible light to drive the reaction represent another cutting-edge approach. rsc.org

The table below compares a conventional synthesis approach with potential sustainable alternatives.

| Component | Conventional Method | Potential Sustainable Alternative |

|---|---|---|

| Sulfur Source | 2-nitrobenzenesulfonyl chloride | Sodium 2-nitrobenzenesulfinate |

| Nitrogen Source | 3,5-dichloroaniline | 1,3-dichloro-5-nitrobenzene (as N source) |

| Solvent | Dichloromethane, DMF | Water, Ethanol, Glycerol |

| Energy Input | Conventional heating (reflux) | Microwave, Ultrasound |

| Catalyst/Reagent | Stoichiometric base (e.g., pyridine) | Catalytic FeCl₂ or CuI |

Investigation of Surface Adsorption and Self-Assembly Phenomena

The functional groups within this compound—specifically the halogen atoms, the nitro group, and the hydrogen-bonding sulfonamide moiety—make it an intriguing candidate for studies in surface science. Understanding how this molecule organizes on different substrates could lead to applications in sensors, molecular electronics, and surface functionalization.

Future research in this area should focus on:

Self-Assembled Monolayers (SAMs): Investigating the ability of the molecule to form ordered, two-dimensional self-assembled structures on various surfaces like gold, silver, silicon, or graphene oxide. mdpi.comarxiv.orgnih.gov The interplay between different non-covalent interactions will be critical.

Role of Intermolecular Forces: The dichlorophenyl group can participate in halogen bonding, which is a highly directional and tunable interaction for controlling supramolecular architecture. researchgate.netnih.govmdpi.com The nitro group can engage in π-π stacking and electron donor-acceptor interactions with substrates like graphene. nih.govacs.org The sulfonamide group is a classic hydrogen bond donor and acceptor. Systematically studying how these forces compete and cooperate to direct the final assembled structure is a key research goal.

Substrate and Solvent Effects: The nature of the substrate (e.g., metal, semiconductor, oxide) and the solvent used for deposition will profoundly influence the resulting molecular assembly. mdpi.com Exploring these effects will be crucial for achieving control over the monolayer's structure and properties.

Advanced Surface Characterization: Techniques like Scanning Tunneling Microscopy (STM) would be essential to visualize the self-assembled structures at the single-molecule level, providing direct evidence of the packing arrangement and orientation. mdpi.commdpi.com

This research could pave the way for designing surfaces with tailored chemical and physical properties based on the controlled arrangement of this specific molecule.

Q & A

Q. What is the optimal synthetic route for N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide, and how can purity be ensured?

The compound is synthesized by reacting 2-nitrobenzenesulfonyl chloride with 3,5-dichloroaniline in a 1:1 stoichiometric ratio under reflux conditions (15 minutes). Post-reaction, the mixture is cooled, poured into ice-cold water, and filtered. Purification involves washing with cold water and dilute HCl to remove unreacted precursors, followed by recrystallization from ethanol to achieve a constant melting point (mp) . Purity can be validated via melting point consistency, thin-layer chromatography (TLC), and elemental analysis.

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- FT-IR : To confirm sulfonamide (S=O, N-H stretches) and nitro (NO₂) functional groups.

- ¹H/¹³C NMR : To resolve aromatic protons and carbons, with the dichlorophenyl and nitrobenzene moieties showing distinct splitting patterns.

- X-ray diffraction (XRD) : For definitive structural confirmation (see advanced questions) .

- Mass spectrometry (HRMS) : To verify molecular weight (Mr = 347.16 g/mol) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its supramolecular assembly?

The compound crystallizes in the triclinic space group P1 with unit cell parameters a = 8.2823 Å, b = 8.3436 Å, c = 10.670 Å, and angles α = 76.73°, β = 89.30°, γ = 86.88°. Hydrogen bonds between the sulfonamide N-H and nitro O atoms (N-H···O) stabilize the lattice, forming a 2D network. van der Waals interactions between chlorine atoms further contribute to packing efficiency. These features are critical for predicting solubility and solid-state reactivity .

Q. How can SHELX software be applied to resolve crystallographic data inconsistencies?

SHELXL (for refinement) and SHELXS (for structure solution) are robust for small-molecule crystallography. For example, in refining the title compound, SHELXL’s least-squares algorithms optimize positional and displacement parameters, while absorption corrections (via CrysAlis RED) address data collection artifacts. Discrepancies in thermal parameters or occupancy can be resolved using constraints (e.g., fixing Cl atom positions) .

Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?

While the title compound’s bioactivity is underexplored, related analogs (e.g., N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide) show antimicrobial potential. To resolve discrepancies:

Q. How can synthetic modifications enhance the compound’s physicochemical properties?

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, altering electronic density and hydrogen-bonding capacity.

- Halogen substitution : Replacing Cl with F (via Ullmann coupling) may improve metabolic stability.

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to modulate solubility .

Q. What computational methods complement experimental data for this compound?

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to validate XRD bond lengths/angles.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···Cl contacts) using CrystalExplorer.

- Molecular docking : Screen against bacterial enzymes (e.g., dihydropteroate synthase) to predict binding modes .

Methodological Guidelines

- Handling and storage : Store in amber vials at 0–6°C to prevent nitro group degradation. Use anhydrous solvents (e.g., DCM) for reactions to avoid hydrolysis .

- Data validation : Cross-reference XRD results with CCDC databases (e.g., CCDC 1234567) to confirm structural novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.